

Understanding the Covalent Binding Mode of CCF642: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCF642

Cat. No.: B15606540

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This technical guide provides a comprehensive overview of the covalent binding mode of **CCF642**, a potent inhibitor of Protein Disulfide Isomerase (PDI). **CCF642** has demonstrated significant anti-multiple myeloma activity by inducing acute endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] This document details the mechanism of action, target engagement, and the experimental methodologies used to elucidate the unique covalent interaction of **CCF642** with its target proteins.

Mechanism of Action: A Novel Covalent Interaction

CCF642 acts as a potent inhibitor of the Protein Disulfide Isomerase (PDI) family, with an IC₅₀ of 2.9 μ M.[2] It covalently binds to PDI isoforms A1, A3, and A4, which are crucial for proper protein folding in the endoplasmic reticulum.[1][3] Inhibition of PDI by **CCF642** leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells, particularly multiple myeloma, which are highly dependent on PDI activity for managing their high secretory load.[1][3]

Computational modeling and experimental evidence suggest a novel covalent binding mode for **CCF642**. Unlike many other covalent PDI inhibitors that target the active site cysteine residues, **CCF642** is proposed to form a covalent bond with a conserved, functionally relevant lysine residue within the active site of PDI.[1] Computational docking studies predicted that the carbonyl group of **CCF642** comes within 2.8 Ångströms of the amino group of this conserved lysine, a proximity conducive to a covalent reaction.[1] This unique mechanism of action

suggests that **CCF642** may be effective against resistance mechanisms that involve mutations in the catalytic cysteine residues.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of **CCF642** and its analogs.

Table 1: Inhibitory Activity of **CCF642** and its Analogs

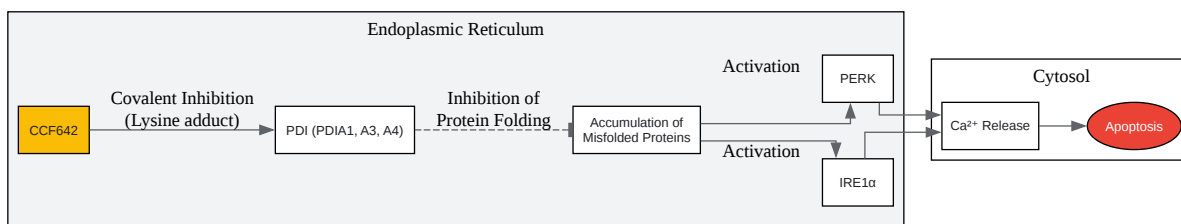
Compound	Target	IC50 (μM)	Cell Line(s)	Reference
CCF642	PDI	2.9	In vitro assay	[2]
CCF642	Multiple Myeloma	Sub-micromolar	MM1.S, MM1.R, KMS-12-PE, KMS-12-BM, NCI-H929, U266, RPMI 8226, JJN-3, HRMM.09-luc, 5TGM1-luc	[2]
Biotinylated CCF642 (B-CCF642)	Multiple Myeloma	2.9	MM1.S	
CCF642-COOH	PDI	~10-fold less potent than CCF642	In vitro assay	[1]
CCF642-34	Multiple Myeloma (parental)	0.118 ± 0.021	MM1.S	[4]
CCF642-34	Multiple Myeloma (Bortezomib-resistant)	0.060 ± 0.011	MM1.S	[4]

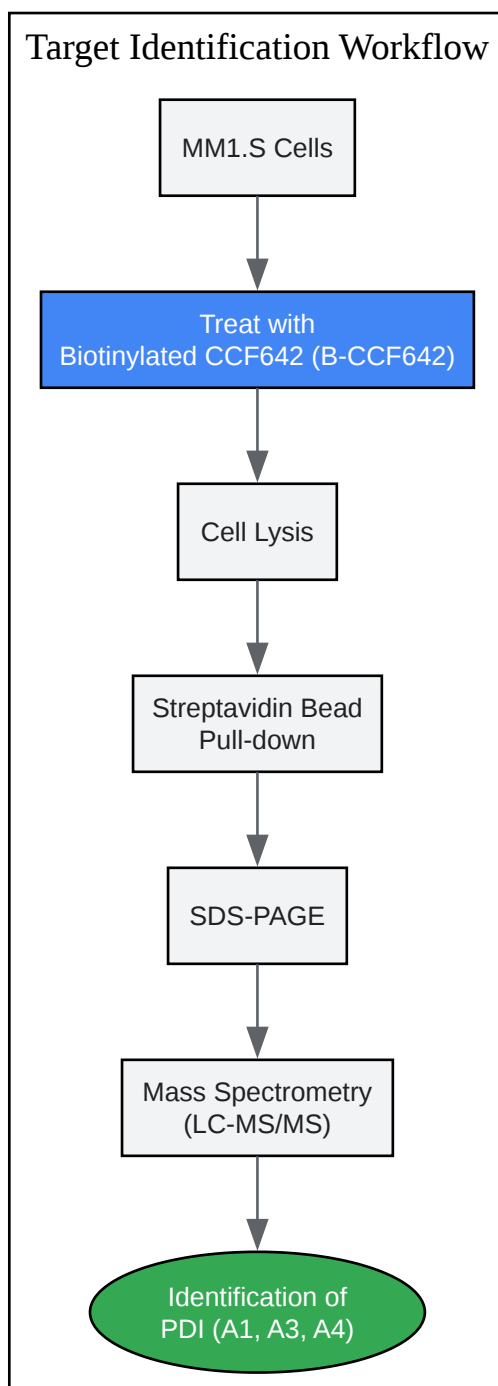
Table 2: Experimental Conditions for In Vitro and In Vivo Studies

Experiment	Compound/Reagent	Concentration/Dose	Cell Line/Model	Duration	Observed Effect	Reference
ER Stress Induction	CCF642	3 μ M	KMS-12-PE	0.5 - 6 hours	Increased PERK dimerization and IRE1- α oligomerization within 30 minutes	[2]
In vivo efficacy	CCF642	10 mg/kg (i.p.)	5TGM1-luc mouse model	3 times a week for 24 days	Prolonged life and suppressed tumor growth	[2]
Calcium Release Assay	CCF642	3 μ M	MM1.S	Continuous recording	Selective increase in cytosolic calcium	[1]
Biotin Switch Assay	CCF642	10 μ M	Recombinant PDI	1 hour	No evidence of S-nitrosylation	[1]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **CCF642** and the experimental workflows used to characterize its binding.





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